

Application Note: Quantitative Analysis of Digoxin (as Glycoside H2)

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Compound of Interest		
Compound Name:	Glycoside H2	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

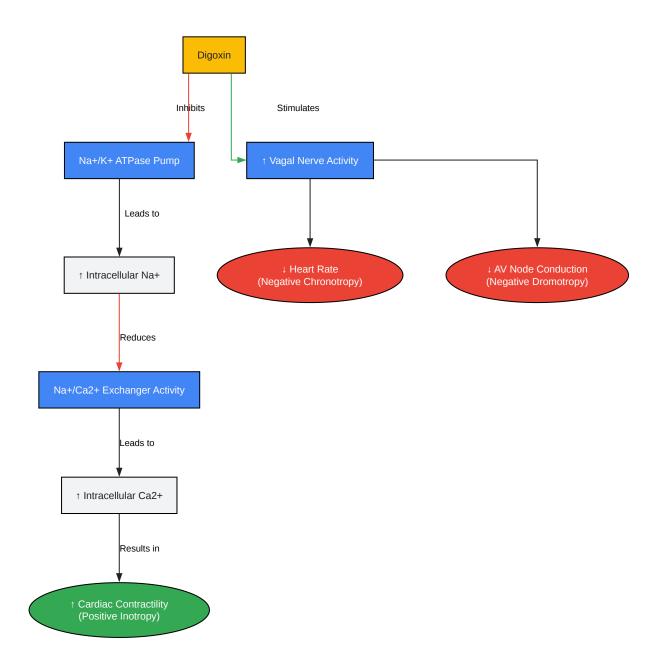
Digoxin is a cardiac glycoside extracted from the foxglove plant, Digitalis lanata. It is a well-established therapeutic agent for heart failure and certain cardiac arrhythmias, such as atrial fibrillation and atrial flutter.[1][2][3] Due to its narrow therapeutic index (typically 0.5-2.0 ng/mL in serum) and the potential for toxicity at higher concentrations, accurate and precise quantification of digoxin in biological matrices is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[4] This document provides a detailed overview of the primary analytical methods for digoxin quantification, including experimental protocols and comparative data.

Mechanism of Action

Digoxin's primary mechanism of action is the potent and reversible inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump, an enzyme crucial for maintaining electrochemical gradients in cardiac myocytes.[2][5][6][7] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger, leading to an accumulation of intracellular calcium.[3][5] The elevated intracellular calcium enhances the contractility of the cardiac muscle (a positive inotropic effect), which is beneficial in heart failure.[2][6] Additionally, digoxin has a parasympathomimetic effect, increasing vagal tone to the heart, which slows the heart rate



(negative chronotropy) and conduction through the atrioventricular (AV) node (negative dromotropy).[5]





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Caption: Digoxin's Mechanism of Action Pathway.

Analytical Methods for Quantification

Several analytical techniques are available for the quantification of digoxin. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The primary methods are Immunoassays, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Methods

Parameter	Immunoassay (e.g., ECLIA, FPIA)	HPLC-UV	LC-MS/MS
Principle	Competitive Binding	Chromatographic Separation & UV Absorbance	Chromatographic Separation & Mass-to- Charge Ratio
Typical Matrix	Serum, Plasma	Serum, Plasma, Formulations	Serum, Plasma, Whole Blood[8]
Specificity	Moderate (potential cross-reactivity)	Good	Very High
Sensitivity (LLOQ)	~0.15-0.2 ng/mL	~0.05 µg/mL (50 ng/mL)[9][10]	0.01 - 0.5 ng/mL[4][8] [11][12]
Throughput	High	Low to Medium	Medium to High
Advantages	Rapid, automated, low cost[4]	Simple instrumentation, reliable for formulations[13]	High sensitivity & specificity, "gold standard"
Disadvantages	Lacks specificity, potential for interference	Low sensitivity for clinical samples, requires derivatization for fluorescence[4]	High instrument cost, complex method development



Experimental Protocols Quantification by Immunoassay

Immunoassays are widely used in clinical settings for their speed and ease of use.[1][4] Methods include radioimmunoassay (RIA), enzyme immunoassay (EIA), fluorescence polarization immunoassay (FPIA), and electrochemiluminescence immunoassay (ECLIA).[1] The general principle is competitive binding, where digoxin in the sample competes with a labeled digoxin derivative for a limited number of anti-digoxin antibody binding sites.[14]

Protocol: Electrochemiluminescence Immunoassay (ECLIA)

- Sample Preparation: Collect a blood sample in a serum separator tube. Allow to clot and centrifuge to separate the serum. For reliable results, the specimen should be collected 6 to 8 hours after the last oral dose.[15]
- Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This
 typically involves a biotinylated digoxin derivative and a ruthenium-labeled anti-digoxin
 antibody.[14]
- Incubation 1: Incubate the patient's serum sample (10 μL) with the ruthenium-labeled antibody. Digoxin in the sample will bind to the antibody.[14]
- Incubation 2: Add streptavidin-coated microparticles and the biotin-labeled digoxin derivative. The remaining unbound antibodies will bind to the labeled digoxin, and the entire complex is captured on the solid-phase microparticles via the biotin-streptavidin interaction.[14]
- Detection: The mixture is aspirated into a measuring cell where the microparticles are
 magnetically captured. Pro-TPA solution is added, and an applied voltage induces a
 chemiluminescent emission, which is measured by a photomultiplier tube. The signal is
 inversely proportional to the concentration of digoxin in the sample.
- Quantification: The digoxin concentration is determined by comparing the signal to a standard curve generated from calibrators of known concentrations.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)



HPLC-UV is a robust and reliable method, particularly for the analysis of pharmaceutical formulations.[13][16] While less sensitive than LC-MS/MS for biological samples, it is sufficient for quality control and dissolution testing.[17][18]

Protocol: HPLC-UV for Digoxin Tablet Analysis

- Sample Preparation (Tablet Dissolution):
 - Place a digoxin tablet in a dissolution apparatus.
 - Use 0.01 M hydrochloric acid as the dissolution medium.[17]
 - After dissolution, perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.[17]
 - Elute the digoxin and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Symmetry C18, 150x4.6 mm, 5 μm).[9][10]
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 28:72, v/v).[9][10][18]
 - Flow Rate: 1.1 mL/min.[9]
 - Column Temperature: 20 °C.[9]
 - Injection Volume: 100 μL.[9][10]
 - UV Detection: 220 nm.[9][13][18]
- Quantification: Generate a calibration curve using standard solutions of digoxin. The peak
 area of the digoxin from the sample is compared against the calibration curve to determine
 its concentration. The total chromatographic time is typically less than 15 minutes.[13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

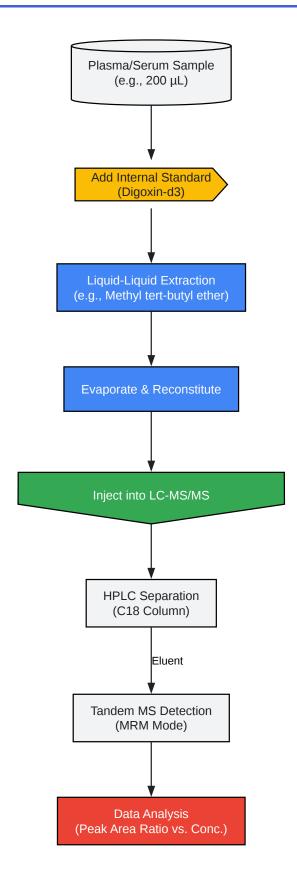






LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity. It can accurately quantify digoxin even at very low concentrations (pg/mL levels) and distinguish it from structurally similar metabolites.[12]





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Caption: LC-MS/MS Experimental Workflow for Digoxin.



Protocol: LC-MS/MS for Digoxin in Human Serum

- Sample Preparation (Liquid-Liquid Extraction):
 - To a 200 μL serum sample, add 20 μL of an internal standard working solution (e.g., 10 ng/mL digoxin-d3).[11]
 - Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.
 - Centrifuge at 12,000 rpm for 5 minutes.[11]
 - Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45 °C.[11]
 - Reconstitute the residue in 100 μL of 40% methanol.[11]
- Chromatographic and Mass Spectrometric Conditions:
 - LC System: UPLC or HPLC system.
 - Column: Reverse-phase C18 column (e.g., Capcell C18).[11]
 - Mobile Phase: A mixture optimized for adduct formation, such as ammonium formate in water/methanol, to generate stable ammonium adducts ([M+NH4]+).[12]
 - Ionization: Electrospray Ionization (ESI) in positive mode.[11]
 - Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transitions:
 - Digoxin: m/z 798.5 → 651.5.
 - Digoxin-d3 (Internal Standard): m/z 801.5 → 654.5 (example transition).
- Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of



digoxin in the unknown samples is then calculated from this curve. This method can achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL or lower.[11]

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